N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide
Description
N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide is a synthetic chemical compound. Its structure includes a unique combination of a cyclobutane ring, a fluorophenyl group, and an isoindole moiety. This combination of structural features confers it with a variety of chemical and biological properties.
Properties
IUPAC Name |
N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-14(22(27)25-12-16-4-2-3-5-17(16)13-25)24-21(26)20-11-10-19(20)15-6-8-18(23)9-7-15/h2-9,14,19-20H,10-13H2,1H3,(H,24,26)/t14-,19?,20?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMPFGNKDOYQKE-JAGHRAMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2C1)NC(=O)C3CCC3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C1)NC(=O)C3CCC3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide typically begins with the preparation of the cyclobutane carboxylic acid derivative. This involves a series of steps:
Formation of the Cyclobutane Ring: : Starting with appropriate cycloaddition reactions, often using [2+2] cycloaddition methodologies.
Incorporation of the Fluorophenyl Group: : Electrophilic aromatic substitution or similar reactions are used to attach the fluorophenyl group.
Attachment of the Isoindole Group: : This step typically involves amide bond formation via condensation reactions between the acid derivative of the cyclobutane compound and the isoindole.
Industrial Production Methods
In an industrial setting, these reactions are scaled up with considerations for yield optimization, cost-effectiveness, and environmental impact. Common methods include continuous flow chemistry and batch processing, which offer controlled reaction conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation and Reduction: : The isoindole moiety can be susceptible to oxidation, while reduction reactions can alter the cyclobutane ring or the carbonyl functionalities.
Substitution: : Various substitution reactions can occur on the fluorophenyl ring, leading to diverse derivatives.
Common Reagents and Conditions
Oxidation Reagents: : Common oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reagents: : Reducing agents like lithium aluminum hydride or sodium borohydride are applied.
Substitution Reagents: : Electrophilic and nucleophilic reagents, such as halogenating agents or organolithium compounds, are involved in substitution reactions.
Major Products
The products formed depend on the type of reaction:
Oxidation: : Yields oxo derivatives of the isoindole group.
Reduction: : Produces alcohols or amines from the reduction of carbonyl or nitro groups.
Substitution: : Results in substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry
This compound serves as a building block for more complex molecules, particularly in the development of pharmaceutical agents.
Biology
Studies have shown its potential in modulating biological pathways, influencing cellular processes.
Medicine
It holds promise in therapeutic applications, possibly acting as a precursor or intermediate for drugs targeting specific diseases.
Industry
Used in material sciences for creating specialized polymers and as a reagent in synthetic organic chemistry.
Mechanism of Action
The exact mechanism of action varies with application, but in a biological context, it interacts with molecular targets, possibly inhibiting or activating specific pathways. The isoindole moiety is key in binding interactions, while the fluorophenyl group aids in specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropyl]-2-(4-fluorophenyl)propanoic acid
N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropyl]-2-(4-methylphenyl)cyclobutane-1-carboxamide
N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(4-chlorophenyl)cyclobutane-1-carboxamide
Highlighting Uniqueness
The unique combination of the isoindole, fluorophenyl group, and cyclobutane ring is not commonly found in similar compounds, giving it distinctive chemical and biological properties
There you go—an in-depth look at N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide. Anything else you’re curious about?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
